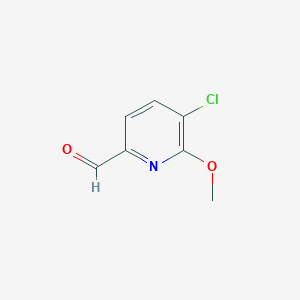
5-氯-6-甲氧基吡啶甲醛
描述
5-Chloro-6-methoxypicolinaldehyde, also known as 5-chloro-6-methoxy-pyridine-2-carbaldehyde, is a chemical compound with the molecular formula C7H6ClNO2 . It has a molecular weight of 171.58 g/mol .
Molecular Structure Analysis
The InChI code for 5-Chloro-6-methoxypicolinaldehyde is1S/C7H6ClNO2/c1-11-7-6 (8)3-2-5 (4-10)9-7/h2-4H,1H3 . The Canonical SMILES is COC1=C (C=CC (=N1)C=O)Cl . These codes provide a textual representation of the molecule’s structure. Physical And Chemical Properties Analysis
5-Chloro-6-methoxypicolinaldehyde has a molecular weight of 171.58 g/mol . It has a topological polar surface area of 39.2 Ų and a complexity of 142 . The compound has a rotatable bond count of 2 and a hydrogen bond acceptor count of 3 . It is stored at a temperature of 2-8°C in an inert atmosphere .科学研究应用
Chemical Synthesis
“5-Chloro-6-methoxypicolinaldehyde” is used in the synthesis of various chemical compounds . It’s a key intermediate in the production of a wide range of chemicals, contributing to the diversity and complexity of chemical synthesis.
Pharmaceutical Industry
This compound and its derivatives are widely utilized in the pharmaceutical industry . They serve as building blocks in the synthesis of various pharmaceutical drugs, enhancing the efficacy and safety profile of these drugs.
Anticancer Research
A series of novel derivatives of “5-Chloro-6-methoxypicolinaldehyde” were synthesized and tested for anticancer activity against a 60-human cancer cell line panel derived from nine cancer types at NCI, Bethesda, USA . This highlights its potential in the development of new anticancer drugs.
Agrochemical Industry
Similar to its use in the pharmaceutical industry, “5-Chloro-6-methoxypicolinaldehyde” and its derivatives are also widely used in the agrochemical industry . They are used in the synthesis of various agrochemicals, contributing to the protection of crops and improvement of yield.
Material Science
In material science, “5-Chloro-6-methoxypicolinaldehyde” is used in the synthesis of various materials . Its unique properties contribute to the performance and functionality of these materials.
Analytical Chemistry
In analytical chemistry, “5-Chloro-6-methoxypicolinaldehyde” is used as a reagent . It plays a crucial role in the detection and quantification of various chemical substances.
安全和危害
作用机制
Target of Action
It’s known that this compound is often used in organic synthesis , suggesting that it may interact with various biological targets depending on the specific context of its use.
Pharmacokinetics
Some physicochemical properties of the compound, such as its high gi absorption and permeability across the blood-brain barrier, suggest that it may have good bioavailability .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 5-Chloro-6-methoxypicolinaldehyde . Factors such as temperature, pH, and the presence of other chemicals could potentially affect how this compound interacts with its targets and performs its functions. More research is needed to understand these influences in detail.
属性
IUPAC Name |
5-chloro-6-methoxypyridine-2-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO2/c1-11-7-6(8)3-2-5(4-10)9-7/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDAALXFPGANGAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=N1)C=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-6-methoxypicolinaldehyde | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details











体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


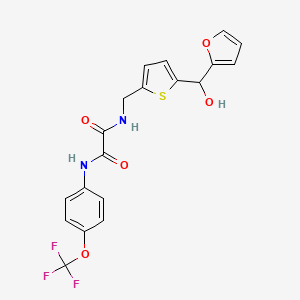
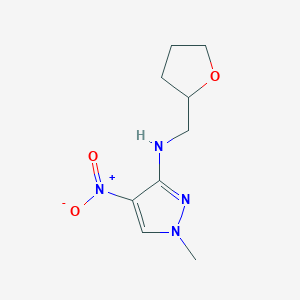

![N-(3-fluorophenyl)-2-((7-(2-methoxyphenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)acetamide](/img/structure/B3018876.png)
![N-[4-(dimethylamino)phenyl]-N'-phenylurea](/img/structure/B3018877.png)
![1-(3,4-Dichlorophenyl)-7-methyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B3018878.png)

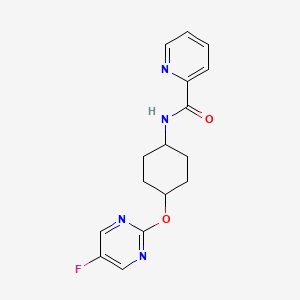
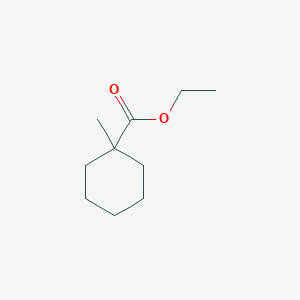


![7-benzyl-8-[benzyl(methyl)amino]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B3018890.png)
![2-Butyl-6-(3-methoxyphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B3018893.png)
